molecular formula C13H15N3O4S B6708442 N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-3-ethoxybenzenesulfonamide

N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-3-ethoxybenzenesulfonamide

Cat. No.: B6708442
M. Wt: 309.34 g/mol
InChI Key: BXNJLCCLBWUULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-3-ethoxybenzenesulfonamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-3-ethoxybenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-3-ethoxybenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Properties

IUPAC Name

N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-3-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-2-19-10-4-3-5-11(8-10)21(17,18)16-13-14-12(20-15-13)9-6-7-9/h3-5,8-9H,2,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNJLCCLBWUULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)S(=O)(=O)NC2=NOC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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